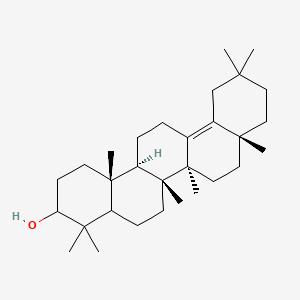

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol: is a pentacyclic triterpenoid compound with the chemical formula C30H50O . It is one of the three closely related natural chemical compounds of the amyrin family, the other two being α-amyrin and β-amyrin . This compound is widely distributed in nature and can be found in the epicuticular wax of various plants . It has a double bond between positions 13 and 18, and a hydroxy group at the 3β position .

Mechanism of Action

Target of Action

It is known that triterpenes like δ-amyrin have a wide range of biological activities and can interact with multiple targets .

Mode of Action

It is a pentacyclic triterpenoid, which means it has a complex structure that can interact with various biological targets . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

δ-Amyrin is a product of the IUBMB reaction (3S)-2,3-epoxy-2,3-dihydrosqualene = δ-amyrin, EC 5.4.99.55 . This suggests that it plays a role in the biosynthesis of triterpenes, which are important components of plant biochemistry.

Result of Action

Triterpenes like δ-amyrin are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The specific effects of δ-Amyrin would depend on its interactions with its targets.

Biochemical Analysis

Biochemical Properties

δ-Amyrin is synthesized by the cyclization of 2,3-oxidosqualene, a process catalyzed by a multifunctional oxidosqualene cyclase . This enzyme interacts with 2,3-oxidosqualene to form various triterpenes, including δ-Amyrin .

Cellular Effects

It is known that triterpenes, the class of compounds δ-Amyrin belongs to, play a role in plant defense against biotic stressors .

Molecular Mechanism

The molecular mechanism of δ-Amyrin involves the cyclization of 2,3-oxidosqualene, a process catalyzed by oxidosqualene cyclase . This enzyme binds to 2,3-oxidosqualene and catalyzes its cyclization to form various triterpenes, including δ-Amyrin .

Temporal Effects in Laboratory Settings

It is known that triterpenes, including δ-Amyrin, are synthesized by plants as secondary metabolites .

Metabolic Pathways

δ-Amyrin is involved in the triterpene biosynthesis pathway. It is synthesized from 2,3-oxidosqualene, a process catalyzed by oxidosqualene cyclase .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of δ-amyrin typically involves the cyclization of epoxysqualene, catalyzed by oxidosqualene cyclases (OSCs) . The process can be carried out using various starting materials, including oleanolic and ursolic acid . The synthetic route for δ-amyrin involves selective iodation and reduction steps .

Industrial Production Methods: : Industrial production of δ-amyrin can be achieved through metabolic engineering of microorganisms such as Yarrowia lipolytica . By overexpressing specific genes in the mevalonate pathway and optimizing fermentation conditions, significant yields of δ-amyrin can be obtained .

Chemical Reactions Analysis

Types of Reactions: : (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in the reduction of δ-amyrin.

Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents.

Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives of δ-amyrin, which can be further utilized in the synthesis of more complex triterpenoids .

Scientific Research Applications

Chemistry: : In chemistry, δ-amyrin is used as a precursor for the synthesis of other triterpenoids, such as boswellic acid and maslinic acid .

Biology: : In biological research, δ-amyrin has been studied for its role in plant protective properties and its presence in the cuticular wax of plants .

Medicine: : Medically, δ-amyrin exhibits anti-inflammatory, anti-nociceptive, and gastro-protective activities . It has also been shown to inhibit HIV transcriptase-1 .

Industry: : In the industry, δ-amyrin is used in the production of cosmetics, pharmaceuticals, and nutraceuticals .

Comparison with Similar Compounds

Similar Compounds

α-Amyrin: Has a ursane skeleton and is a precursor of ursolic acid.

β-Amyrin: Has an oleanane skeleton and is a precursor of oleanolic acid.

Uniqueness: : (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol is unique due to its specific double bond between positions 13 and 18 and its hydroxy group at the 3β position . This structural difference contributes to its distinct biological activities and applications .

Properties

IUPAC Name |

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCIRBSYAYKMEF-UWTKSXHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.